HOMO-LUMO Gap and Aromaticity: Isomer Comparison
Computational analysis reveals that the thieno[3,4-d]pyrimidine isomer possesses approximately 20% lower aromaticity than the thieno[2,3-d]pyrimidine core, with HOMO-LUMO energy separation indicating that thieno[2,3-d]pyrimidine should be more reactive than either of the two isomeric compounds [1]. This electronic difference arises from the distinct fusion geometry between the thiophene and pyrimidine rings, which alters electron delocalization and π-conjugation pathways.
| Evidence Dimension | Relative aromaticity and HOMO-LUMO energy separation |
|---|---|
| Target Compound Data | Thieno[2,3-d]pyrimidine core: baseline aromaticity reference |
| Comparator Or Baseline | Thieno[3,4-d]pyrimidine core: approximately 20% lower aromaticity than thieno[2,3-d]pyrimidine |
| Quantified Difference | ~20% lower aromaticity; larger HOMO-LUMO gap indicates lower reactivity |
| Conditions | Computational modeling and quantum chemical calculations on core scaffolds without substituents |
Why This Matters
This quantified electronic differentiation directly impacts synthetic feasibility, electrophilic substitution regioselectivity, and π-stacking interactions with biological targets, making thieno[2,3-d]pyrimidine-2,4-diol a predictably more reactive core scaffold than its isomers.
- [1] Ain Shams University Research. Synthesis and Reactions of Some Heterocyclic Compounds and Studying Some of Its Applications. 2018. Section 2.3: Comparative Aromaticity of Thienopyrimidine Isomers. View Source
